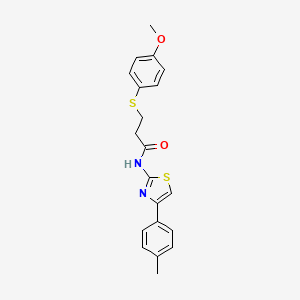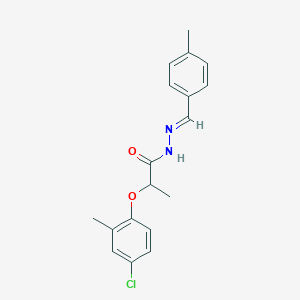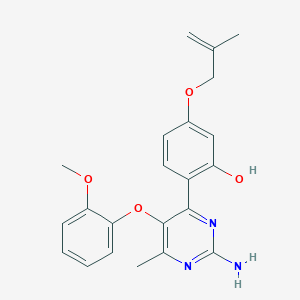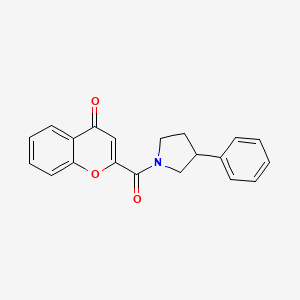
3-((4-methoxyphenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar thiazole and thioamide compounds often involves cyclocondensation reactions, where precursor molecules undergo a reaction in the presence of a catalyst or under specific conditions to form the desired compound. For instance, compounds with similar structures have been synthesized through reactions involving thiosemicarbazide and various aldehydes or ketones, followed by cyclization processes to form thiazolidinones or thiazoles (Yahiaoui et al., 2019; Archana et al., 2022).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques like X-ray crystallography, revealing intricate details about molecular geometry, bond lengths, angles, and conformations. For example, detailed structural analysis can uncover the planarity or non-planarity of the compound's core structure, and hydrogen bonding patterns contributing to stability and reactivity (Uzun, 2022).
Chemical Reactions and Properties
The reactivity of such compounds typically involves interactions at the thiazole ring or the thioamide group, where substitution reactions can modify the molecule to enhance its biological activity or alter its physical properties. These reactions are critical for developing derivatives with potential pharmaceutical applications (Abbasi et al., 2020).
Physical Properties Analysis
The physical properties of thiazole and thioamide compounds, including solubility, melting point, and crystal structure, can be determined through empirical studies. These properties are influenced by the molecule's specific structure, such as the presence of methoxy or chlorophenyl groups, which can affect the compound's overall polarity and interactions with solvents (Doreswamy et al., 2009).
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are determined by the functional groups present in the molecule. Thiazole compounds, for example, often exhibit significant reactivity due to the electron-withdrawing nature of the sulfur and nitrogen atoms in the thiazole ring, influencing their potential as intermediates in organic synthesis or as bioactive molecules (Thabet et al., 2011).
Applications De Recherche Scientifique
Antioxidant and Anticancer Activities : A study by Tumosienė et al. (2020) explored a series of derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which showed significant antioxidant activity. Some derivatives were found to be more effective than ascorbic acid, a well-known antioxidant. Moreover, their anticancer activity was tested against human glioblastoma and breast cancer cell lines, revealing that certain compounds, including one closely related to the queried compound, exhibited high cytotoxicity against glioblastoma cells (Tumosienė et al., 2020).
Antimicrobial Activity : Dawbaa et al. (2021) synthesized novel propanamide derivatives, including structures similar to the queried compound, and evaluated their antimicrobial activity. Some of these derivatives displayed high antibacterial activity, and others showed anticandidal effects against certain Candida strains. Additionally, cytotoxic activity was observed against various human leukemia and mouse embryonic fibroblast cells (Dawbaa et al., 2021).
Chemical Synthesis and Structural Characterization : Mahesha et al. (2021) reported the chemical synthesis of dihydropyrazoles derived from compounds similar to the queried compound. They provided detailed structural characterization, which helps in understanding the molecular arrangement and potential applications of these compounds (Mahesha et al., 2021).
Potential Anti-Inflammatory Agents : A study by Thabet et al. (2011) synthesized a series of compounds including derivatives of the queried compound. These were evaluated for their potential as anti-inflammatory agents, showcasing the medicinal chemistry applications of these compounds (Thabet et al., 2011).
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)sulfanyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-14-3-5-15(6-4-14)18-13-26-20(21-18)22-19(23)11-12-25-17-9-7-16(24-2)8-10-17/h3-10,13H,11-12H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYLPHUXRFIFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2483794.png)

![[3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2483797.png)

![N-[1-(4-bromophenyl)ethyl]-3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2483799.png)


![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2483805.png)
![4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride](/img/structure/B2483807.png)


![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2483812.png)